Selenium disulfide exhibits antifungal activity against Malassezia, a fungal genus implicated in dandruff and seborrheic dermatitis []. Studies have demonstrated its effectiveness in reducing Malassezia growth, suggesting its mechanism of action in these conditions [].
Research suggests that selenium disulfide may possess anti-inflammatory properties, potentially contributing to its therapeutic effects in seborrheic dermatitis []. However, further investigation is needed to elucidate the specific mechanisms involved.
Limited research has explored the potential of selenium disulfide for other applications, including:
Selenium disulfide, also known as selenium sulfide, is a chemical compound with the formula . It appears as a bright red-yellow powder and has a molecular weight of approximately 143.09 g/mol. This compound is primarily recognized for its medicinal properties, particularly in treating skin conditions such as seborrheic dermatitis and dandruff. It acts as a keratolytic and antifungal agent, disrupting the lifecycle of fungi and reducing scalp irritation .
Selenium disulfide has significant biological activity, primarily due to its antifungal properties. It interferes with the formation of hydrogen bonds in keratin, leading to its keratolytic effects. This action helps in reducing scalp flaking and irritation associated with dandruff and seborrheic dermatitis. While it is effective topically, systemic absorption can occur if applied to damaged skin, potentially leading to toxicity .
Selenium disulfide can be synthesized through several methods:
These methods allow for the controlled production of selenium disulfide, which is crucial for its use in pharmaceutical formulations .
Selenium disulfide is widely used in various applications:
Its inclusion on the World Health Organization's List of Essential Medicines underscores its importance in healthcare .
Research has shown that selenium disulfide interacts with various biological systems:
Selenium disulfide shares similarities with several other selenium compounds but possesses unique characteristics that distinguish it:
Compound Name | Formula | Key Characteristics |
---|---|---|
Selenium sulfide | Commonly used synonym; similar applications. | |
Hydrogen selenide | Highly toxic gas; different applications (e.g., chemical synthesis). | |
Selenium dioxide | Oxidized form; used in industrial processes but not as a medication. | |
Selenomethionine | An amino acid containing selenium; plays roles in metabolism. |
Selenium disulfide's unique keratolytic and antifungal properties make it particularly effective for dermatological treatments compared to these other compounds .
Selenium disulfide represents a complex inorganic compound characterized by its molecular formula SeS₂, indicating a stoichiometric composition of one selenium atom combined with two sulfur atoms [1] [3] [4]. The compound possesses a molecular weight of 143.09 grams per mole, as confirmed through multiple analytical determinations [3] [7] [8]. The Chemical Abstracts Service registry number 7488-56-4 serves as the unique identifier for this compound in chemical databases [1] [3] [4].
The empirical structure of selenium disulfide exhibits significant complexity compared to simple molecular representations. While often depicted using the simplified linear notation S=Se=S in SMILES format [5] [29], this representation fails to capture the true three-dimensional arrangement of atoms within the compound [15] [19]. The actual structure consists of a mixture of inorganic covalent compounds that form eight-membered ring configurations rather than linear molecular arrangements [6] [12] [15].
The compound's physical characteristics include a bright orange to reddish-yellow powder appearance, existing as a solid at room temperature [13] [17] [27]. The European Community number 231-303-8 and InChI key JNMWHTHYDQTDQZ-UHFFFAOYSA-N provide additional standardized identifiers for regulatory and computational chemistry applications [3] [4] [29].
Table 1: Molecular Formula and Basic Structure Data
Property | Value | Reference |
---|---|---|
Molecular Formula | SeS₂ | Multiple sources [1] [3] [4] |
Empirical Formula | SeS₂ | PubChem [1] |
Molecular Weight (g/mol) | 143.09 | Multiple sources [3] [7] [8] |
CAS Registry Number | 7488-56-4 | Multiple sources [1] [3] [4] |
SMILES Notation | S=[Se]=S | Multiple sources [5] [29] |
InChI Key | JNMWHTHYDQTDQZ-UHFFFAOYSA-N | Multiple sources [4] [29] |
EC Number | 231-303-8 | Multiple sources [3] [4] |
Physical State | Solid | Multiple sources [13] [27] |
Color/Appearance | Bright orange to reddish-yellow powder | Multiple sources [13] [17] [27] |
Selenium disulfide demonstrates remarkable structural diversity through its various isomeric configurations within eight-membered ring systems [14] [15] [18]. The compound exists as a collection of mixed selenium-sulfur rings with the general formula SeₙS₈₋ₙ, where n represents the variable number of selenium atoms within each ring structure [14] [15]. This variability results in multiple isomeric forms, including but not limited to Se₄S₄ and Se₂S₆ configurations [14] [18].
The structural configurations exhibit different spatial arrangements of selenium and sulfur atoms within the eight-membered rings [15] [18]. Research has identified several distinct isomeric forms based on the relative positioning of selenium atoms, including 1,2-diselenacyclooctasulfane with adjacent selenium atoms, 1,3-diselenacyclooctasulfane, 1,4-diselenacyclooctasulfane, and 1,5-diselenacyclooctasulfane with selenium atoms in opposite positions [18]. These isomeric variations contribute to the overall complexity of selenium disulfide as a chemical entity.
The crystal structure analysis reveals that selenium disulfide can adopt both triclinic and amorphous configurations depending on preparation conditions [11] [31]. X-ray diffraction studies demonstrate that the compound maintains structural characteristics similar to elemental sulfur and selenium allotropes, but with mixed chalcogen ring systems [11] [32]. The average crystallite size has been determined to be approximately 41.26 nanometers in amorphous forms [11].
Table 2: Structural Configuration Data
Structural Feature | Value/Description | Reference |
---|---|---|
Ring Structure Type | Eight-membered ring molecules | Multiple sources [6] [12] [14] [15] |
Ring Size | 8 atoms per ring | Multiple sources [12] [15] [18] |
Se:S Atomic Ratio | Approximately 1:2 (average) | Multiple sources [6] [12] [15] |
Ring Formula Examples | Se₄S₄, Se₂S₆, SeₙS₈₋ₙ | Multiple sources [14] [15] [18] |
Structural Configuration | Mixed selenium-sulfur chalcogen rings | Multiple sources [6] [12] [15] |
Crystal System | Triclinic/Amorphous | Multiple sources [11] [31] |
Density (g/cm³) | 3.0 - 3.956 | Multiple sources [13] [27] |
Melting Point (°C) | 111 - 119 (decomposes) | Multiple sources [6] [13] [27] |
The eight-membered ring structure represents the fundamental architectural unit of selenium disulfide, analogous to the cyclooctasulfur rings found in elemental sulfur allotropes [12] [14] [20]. These rings consist of eight chalcogen atoms arranged in a crown-like configuration, with selenium and sulfur atoms distributed throughout the ring structure in various patterns [12] [15] [18]. The ring formation follows the same basic structural principles as pure sulfur S₈ rings but incorporates selenium atoms at specific positions [14] [18].
Detailed structural analysis reveals that the eight-membered rings adopt non-planar conformations to minimize steric interactions between adjacent atoms [20] [21]. The ring systems exhibit puckered configurations similar to those observed in cyclohexane and cyclooctane organic molecules, allowing for optimal orbital overlap and bond angle stability [20] [25]. The crown conformation provides the most thermodynamically stable arrangement for these mixed chalcogen rings [21].
The ring structure analysis demonstrates that selenium and sulfur atoms can occupy any position within the eight-membered framework, leading to the observed compositional variability [15] [18]. Research indicates that while the overall selenium to sulfur ratio averages approximately 1:2, individual ring molecules may contain different numbers of each chalcogen atom [6] [12] [15]. This structural flexibility contributes to the compound's complex physical and chemical properties.
Spectroscopic studies using Raman and infrared techniques have confirmed the presence of multiple ring conformations within selenium disulfide samples [12] [30]. The eight-membered ring structure exhibits characteristic vibrational modes associated with selenium-sulfur, selenium-selenium, and sulfur-sulfur bond stretching and bending motions [12] [30]. These spectroscopic signatures provide definitive evidence for the mixed chalcogen ring architecture.
The bonding characteristics within selenium disulfide rings involve three distinct types of covalent interactions: selenium-sulfur bonds, selenium-selenium bonds, and sulfur-sulfur bonds [14] [15] [34]. Selenium-sulfur bonds exhibit an average length of approximately 220 picometers, representing an intermediate value between typical sulfur-sulfur and selenium-selenium bond distances [34]. This bond length reflects the similar covalent radii of selenium and sulfur atoms, with selenium being slightly larger due to its additional electron shell [34].
The bond angles within the eight-membered rings demonstrate significant deviation from ideal tetrahedral geometry due to ring strain and chalcogen atom size differences [35]. Selenium-sulfur-selenium bond angles typically range from 89.9° to 93.3°, approaching the optimal 90° configuration that provides maximum structural flexibility for ring assembly [35]. These bond angles facilitate the formation of stable ring conformations while accommodating the mixed chalcogen composition.
Electronegativity differences between selenium and sulfur atoms are minimal, with a difference of only 0.01 on the Pauling scale [19]. This small electronegativity difference results in essentially nonpolar covalent bonding between selenium and sulfur atoms within the ring structures [19]. The similar electronic properties of these chalcogen elements enable facile substitution and mixed bonding patterns throughout the ring systems.
The dihedral angles within selenium disulfide rings exhibit variability depending on the specific selenium and sulfur distribution pattern [20] [35]. Computational studies indicate that rings containing selenium atoms adopt slightly different conformations compared to pure sulfur rings, with dihedral angles approaching 106.5° for selenium-containing segments [35]. These conformational differences influence the overall ring stability and packing arrangements in solid-state structures.
Table 3: Selenium-Sulfur Bonding Characteristics
Bond Type | Value/Range | Reference |
---|---|---|
Se-S Bond Length | ~220 picometers | Selenosulfide research [34] |
Se-Se Bond | Present in rings | Ring structure studies [14] [15] |
S-S Bond | Present in rings | Ring structure studies [14] [15] |
Bond Angle (Se-S-Se) | 89.9° - 93.3° | Bond angle analysis [35] |
Dihedral Angle | Variable in rings | Structural studies [20] [35] |
Electronegativity Difference (Se-S) | 0.01 | Electronegativity data [19] |
Bond Character | Covalent | Multiple sources [6] [15] |
Coordination Number | 2 (divalent) | Coordination studies [20] [25] |
The electronic structure of selenium disulfide reflects the contribution of both selenium and sulfur atoms in their zero oxidation states within the ring framework [12] [15]. Selenium atoms contribute six valence electrons from the [Ar] 3d¹⁰ 4s² 4p⁴ electronic configuration, while sulfur atoms provide six valence electrons from the [Ne] 3s² 3p⁴ configuration [20] [24]. Both chalcogen elements exhibit similar electronic properties due to their position in Group 16 of the periodic table.
The orbital configurations within selenium disulfide rings involve sp³ hybridization of both selenium and sulfur atoms, although this hybridization is distorted from ideal tetrahedral geometry due to ring constraints [20] [25]. The 4p orbitals of selenium are slightly more diffuse than the 3p orbitals of sulfur, leading to subtle differences in bond formation and ring conformation preferences [20] [24]. These orbital energy differences contribute to the preferential incorporation of selenium atoms at specific positions within the eight-membered rings.
Electronic property measurements indicate that selenium disulfide exhibits semiconductor characteristics rather than metallic or insulating behavior [23]. The compound's electronic band structure reflects contributions from both selenium and sulfur atomic orbitals, creating a complex valence and conduction band arrangement [23]. The presence of selenium atoms with their lower electronegativity compared to sulfur influences the overall electronic density distribution within the ring systems.
The polarity characteristics of selenium disulfide rings depend on the symmetry of selenium and sulfur atom distribution [19]. Rings with symmetric arrangements of chalcogen atoms exhibit essentially nonpolar character due to the cancellation of individual bond dipoles [19]. However, rings with asymmetric selenium and sulfur distributions may exhibit slight dipole moments, contributing to intermolecular interactions in solid-state structures [19] [25].
Table 4: Electronic Properties and Orbital Configurations
Electronic Property | Value/Description | Reference |
---|---|---|
Oxidation State (Se) | 0 (zero oxidation state) | Oxidation state analysis [12] [15] |
Oxidation State (S) | 0 (zero oxidation state) | Oxidation state analysis [12] [15] |
Electronic Configuration (Se) | [Ar] 3d¹⁰ 4s² 4p⁴ | Electronic configuration [24] |
Electronic Configuration (S) | [Ne] 3s² 3p⁴ | Electronic configuration [20] |
Valence Electrons (Se) | 6 | Periodic properties [20] [24] |
Valence Electrons (S) | 6 | Periodic properties [20] [24] |
Hybridization | sp³ (distorted) | Bonding analysis [20] [25] |
Polarity | Non-polar (symmetric rings) | Polarity analysis [19] |
Conductivity Type | Semiconductor properties | Electronic properties [23] |
Acute Toxic;Health Hazard;Environmental Hazard